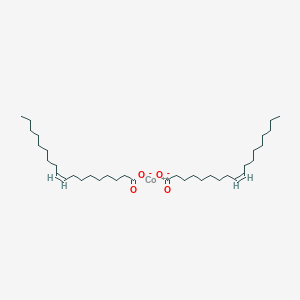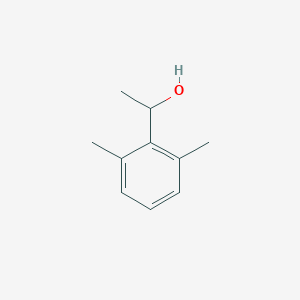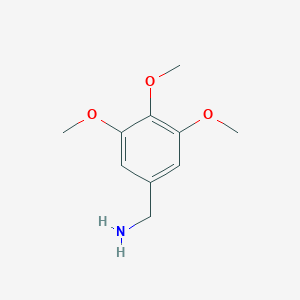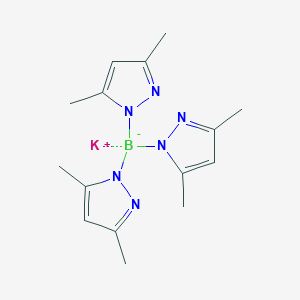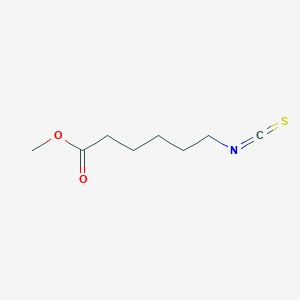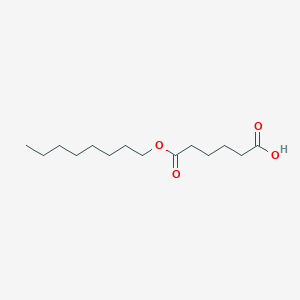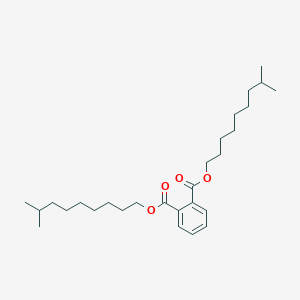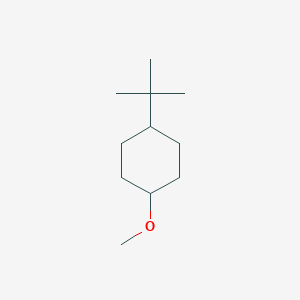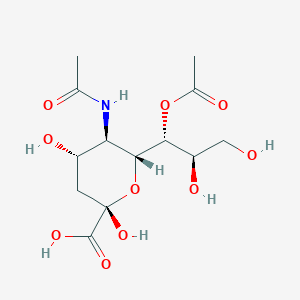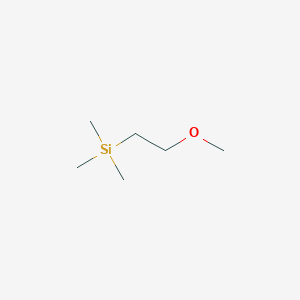
2-Methoxyethyl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is also known as MTMES or Methylsilanetriol methoxyethyl ester. This compound is used as a reagent in organic synthesis and as a solvent in various reactions. It has a molecular formula of C6H16O2Si and a molecular weight of 148.28 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl(trimethyl)silane is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions, where it donates an electron pair to a reaction intermediate. It can also act as a Lewis acid, where it accepts an electron pair from a reaction intermediate.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Methoxyethyl(trimethyl)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methoxyethyl(trimethyl)silane in lab experiments is its versatility. It can be used as a reagent, solvent, and precursor in various reactions. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its cost. It is a relatively expensive reagent compared to other commonly used solvents and reagents.
Direcciones Futuras
There are several future directions for research on 2-Methoxyethyl(trimethyl)silane. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the exploration of its potential applications in new areas of organic synthesis. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl(trimethyl)silane can be achieved through several methods. One of the most common methods is the reaction of trimethylsilyl chloride with methoxyethanol in the presence of a base such as sodium hydroxide. The reaction occurs through a substitution mechanism, where the chloride group is replaced by the methoxyethyl group.
Aplicaciones Científicas De Investigación
2-Methoxyethyl(trimethyl)silane is widely used in scientific research as a reagent in organic synthesis. It is used as a protecting group for alcohols and amines in organic reactions. It is also used as a solvent in various reactions, including Grignard reactions, reduction reactions, and nucleophilic substitutions. Additionally, it is used as a precursor for the synthesis of other compounds, such as siloxanes and silanes.
Propiedades
Número CAS |
18173-63-2 |
|---|---|
Nombre del producto |
2-Methoxyethyl(trimethyl)silane |
Fórmula molecular |
C6H16OSi |
Peso molecular |
132.28 g/mol |
Nombre IUPAC |
2-methoxyethyl(trimethyl)silane |
InChI |
InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
QYOHYCIFURFHEZ-UHFFFAOYSA-N |
SMILES |
COCC[Si](C)(C)C |
SMILES canónico |
COCC[Si](C)(C)C |
Sinónimos |
(2-Methoxyethyl)trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



